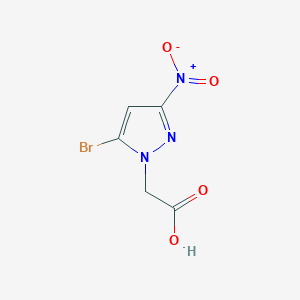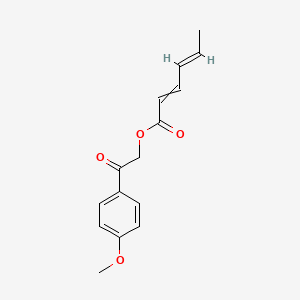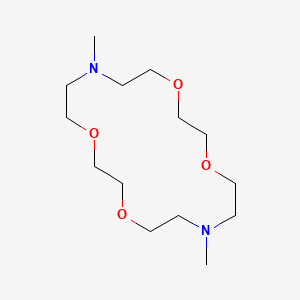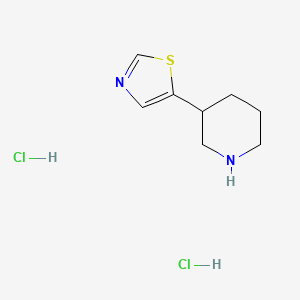
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with bromine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazones and α-bromo ketones under visible light catalysis.
Acetic Acid Substitution: The final step involves the substitution of the pyrazole ring with an acetic acid moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Lacks the bromine and nitro substitutions, resulting in different chemical properties.
3-nitro-1H-pyrazole: Similar nitro substitution but lacks the acetic acid moiety.
5-bromo-1H-pyrazole: Similar bromine substitution but lacks the nitro and acetic acid moieties.
Uniqueness
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the combination of bromine, nitro, and acetic acid substitutions on the pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C5H4BrN3O4 |
|---|---|
Molekulargewicht |
250.01 g/mol |
IUPAC-Name |
2-(5-bromo-3-nitropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H4BrN3O4/c6-3-1-4(9(12)13)7-8(3)2-5(10)11/h1H,2H2,(H,10,11) |
InChI-Schlüssel |
BQPDKBXTFZCVDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)

![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)



![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)

![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)


![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)

